3-(6-Methoxynaphthalen-2-yl)azetidine
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxynaphthalene and azetidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Cyclization: The intermediate compound undergoes cyclization to form the azetidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or other substituents on the naphthalene ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various substituted azetidines.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including neuroprotective effects.
Pharmacology: Research focuses on its effects on brain ischaemia/reperfusion injury and its role in modulating inflammation and oxidative stress.
Biological Studies: The compound is used to investigate cellular mechanisms and pathways involved in neuroprotection and anti-inflammatory responses.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammatory mediators and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and catalase.
Neuroprotection: It protects against apoptotic cell death and improves energy metabolism in the brain by enhancing mitochondrial ATP levels and enzyme activities.
Molecular Targets: Key targets include inducible nitric oxide synthase, hypoxia-upregulated protein 1, and receptor for advanced glycation end-products.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with similar neuroprotective properties.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with anti-inflammatory and analgesic effects.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)azetidine is unique due to its specific structural features, such as the methoxy group on the naphthalene ring and the azetidine ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14/h2-7,13,15H,8-9H2,1H3 |
InChI Key |
KUQLXOOAFXHTNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origin of Product |
United States |
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